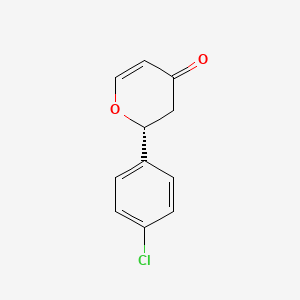
4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- is a heterocyclic compound that belongs to the class of pyranones This compound is characterized by a pyran ring fused with a ketone group and a chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyranone ring. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher efficiency. The use of catalysts such as piperidine or pyridine can also enhance the reaction rate and yield. Additionally, solvent-free conditions or green solvents like water or ethanol can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4H-Pyran-4-one, 2,6-bis(4-chlorophenyl)
- 3-Hydroxy-4-pyranone
- Kojic acid
Uniqueness
4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- is unique due to its specific substitution pattern and stereochemistry, which confer distinct biological activities and chemical reactivity compared to other similar compounds. Its chlorophenyl group enhances its antimicrobial properties, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
335609-84-2 |
|---|---|
Molecular Formula |
C11H9ClO2 |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
(2R)-2-(4-chlorophenyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C11H9ClO2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-6,11H,7H2/t11-/m1/s1 |
InChI Key |
WFZKKRQMSKMLNT-LLVKDONJSA-N |
Isomeric SMILES |
C1[C@@H](OC=CC1=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1C(OC=CC1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
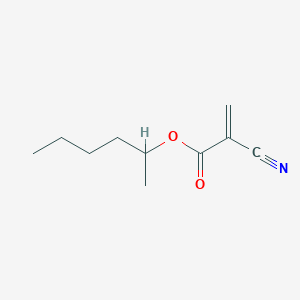

![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)
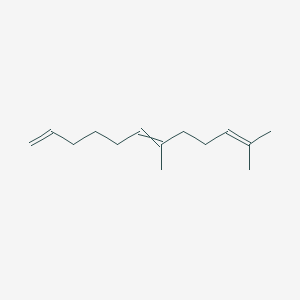

![3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine](/img/structure/B14251820.png)
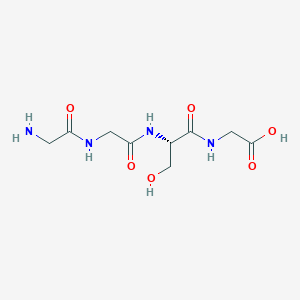
![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)

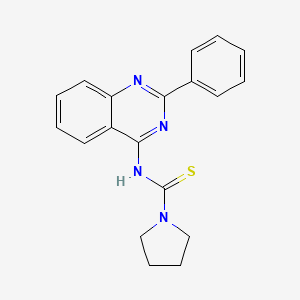
![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
